(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone
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Description
(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-2-yl)methanone is a useful research compound. Its molecular formula is C20H20Cl2N4O3S3 and its molecular weight is 531.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzo[d]thiazol-2-yl structure have been found to exhibit anti-inflammatory properties . These compounds often target cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response .
Mode of Action
The compound’s interaction with its targets results in the inhibition of the COX enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation . This leads to a decrease in inflammation and associated symptoms.
Biochemical Pathways
The compound affects the arachidonic acid pathway, where the COX enzymes convert arachidonic acid into prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby affecting the downstream effects of this pathway, which include pain, fever, and inflammation .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of inflammation and associated symptoms. This is achieved through the inhibition of COX enzymes and the subsequent decrease in prostaglandin production .
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-[1-(5-chlorothiophen-2-yl)sulfonylpyrrolidin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O3S3/c21-13-3-1-5-15-18(13)23-20(30-15)25-11-9-24(10-12-25)19(27)14-4-2-8-26(14)32(28,29)17-7-6-16(22)31-17/h1,3,5-7,14H,2,4,8-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBXAZPONKUQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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